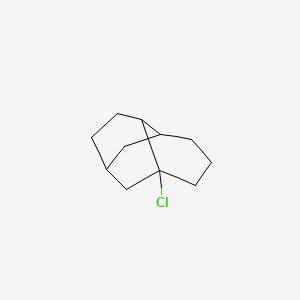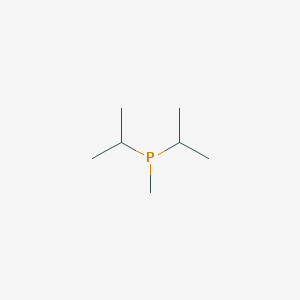
Phosphine, methylbis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, methylbis(1-methylethyl)-, also known as diisopropylmethylphosphine, is an organophosphorus compound with the chemical formula C7H17P. It is a tertiary phosphine, characterized by the presence of three alkyl groups attached to the phosphorus atom. This compound is a colorless liquid with a distinct odor and is known for its flammability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine, methylbis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of isopropylmagnesium bromide with methylphosphonous dichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
(CH3)2CHMgBr+CH3PCl2→(CH3)2CHP(CH3)2+MgBrCl
Industrial Production Methods
In industrial settings, the production of phosphine, methylbis(1-methylethyl)- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity phosphine, methylbis(1-methylethyl)-.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, methylbis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reaction is conducted under an inert atmosphere.
Substitution: Halides like methyl iodide are used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Alkylated phosphines.
Aplicaciones Científicas De Investigación
Phosphine, methylbis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs containing phosphorus.
Industry: It is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphine, methylbis(1-methylethyl)- involves its ability to donate electron pairs to form coordination complexes with transition metals. This property makes it an effective ligand in catalysis. The molecular targets include metal centers in catalytic cycles, where it facilitates the formation and stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Phosphine, methylbis(1-methylethyl)- can be compared with other tertiary phosphines such as:
Triethylphosphine: Similar in structure but with ethyl groups instead of isopropyl groups.
Triphenylphosphine: Contains phenyl groups, making it more sterically hindered and less reactive.
Tributylphosphine: Contains butyl groups, offering different solubility and reactivity profiles.
The uniqueness of phosphine, methylbis(1-methylethyl)- lies in its balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.
Conclusion
Phosphine, methylbis(1-methylethyl)- is a valuable compound in both academic and industrial settings. Its unique properties and reactivity make it an essential reagent in organic synthesis, catalysis, and the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
60054-88-8 |
|---|---|
Fórmula molecular |
C7H17P |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
methyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C7H17P/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 |
Clave InChI |
FSYNJORCDZYHJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


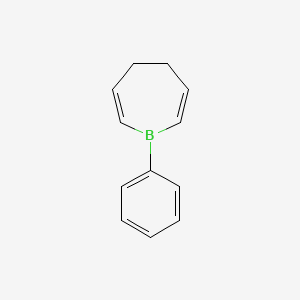

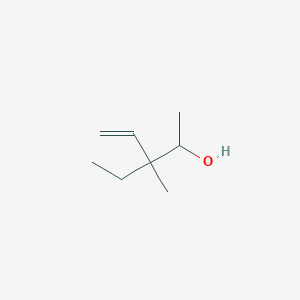

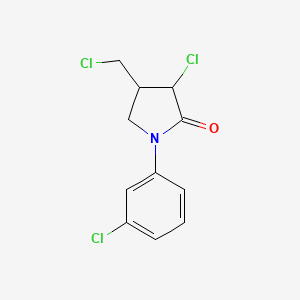
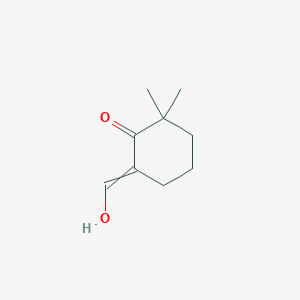


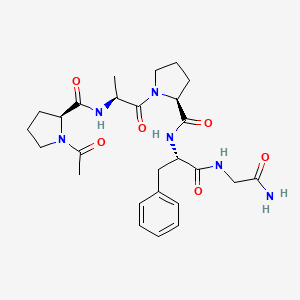
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)
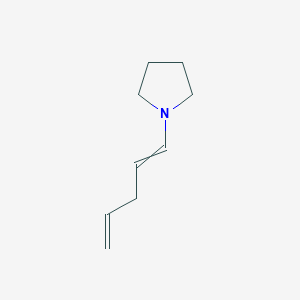
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)

